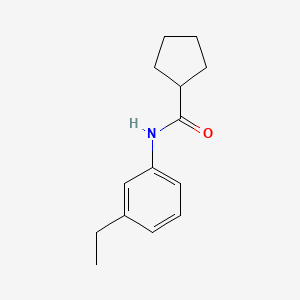
2-(5-phenyl-1H-tetrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-phenyl-1H-tetrazol-1-yl)ethanol, also known as PTE, is a tetrazole-based compound that has gained significant attention in scientific research due to its unique properties. PTE has been found to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the disruption of fungal cell membrane integrity. 2-(5-phenyl-1H-tetrazol-1-yl)ethanol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
2-(5-phenyl-1H-tetrazol-1-yl)ethanol has been found to have low toxicity in vitro and in vivo. It has been shown to have minimal cytotoxicity against human cell lines and no significant adverse effects in animal models. 2-(5-phenyl-1H-tetrazol-1-yl)ethanol has also been found to have good solubility in water and organic solvents, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol is its broad spectrum of biological activities, which makes it a versatile compound for scientific research. However, one limitation of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol is its low stability in acidic conditions, which may affect its efficacy in certain experimental settings.
Orientations Futures
There are several future directions for 2-(5-phenyl-1H-tetrazol-1-yl)ethanol research. One area of interest is the development of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol-based drugs for the treatment of bacterial and fungal infections. Another area of research is the use of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol as a potential anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 2-(5-phenyl-1H-tetrazol-1-yl)ethanol is a tetrazole-based compound that exhibits antibacterial, antifungal, antitumor, and anti-inflammatory activities. Its broad spectrum of biological activities makes it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
2-(5-phenyl-1H-tetrazol-1-yl)ethanol can be synthesized through a simple two-step reaction. The first step involves the reaction of 5-phenyltetrazole with 2-chloroethanol in the presence of sodium hydroxide. The resulting product is then treated with sodium azide in the presence of copper sulfate to yield 2-(5-phenyl-1H-tetrazol-1-yl)ethanol.
Applications De Recherche Scientifique
2-(5-phenyl-1H-tetrazol-1-yl)ethanol has been extensively studied for its various biological activities. It has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 2-(5-phenyl-1H-tetrazol-1-yl)ethanol has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus.
In addition to its antimicrobial properties, 2-(5-phenyl-1H-tetrazol-1-yl)ethanol has been found to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propriétés
IUPAC Name |
2-(5-phenyltetrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c14-7-6-13-9(10-11-12-13)8-4-2-1-3-5-8/h1-5,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLACPNKVBVZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Phenyltetrazol-1-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)

![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)


![2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5788694.png)
![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)


![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5788727.png)

![1-(4-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5788740.png)
